Concanamycin -

Concanamycin

Catalog Number: EVT-1570292
CAS Number:
Molecular Formula: C39H64O10
Molecular Weight: 692.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Concanamycin was first isolated from the fermentation products of Streptomyces species. The production of concanamycin A and its derivatives involves complex biosynthetic pathways that utilize polyketide synthases and other enzymatic processes inherent to these microorganisms. The extraction typically involves culturing the bacteria under specific conditions to maximize yield and purity.

Classification

Concanamycin belongs to the class of compounds known as plecomacrolides, which are characterized by their large macrocyclic structures. It is classified as a macrolide antibiotic due to its mechanism of action and structural properties, which include a 24-membered lactone ring.

Synthesis Analysis

Methods

The synthesis of concanamycin can be achieved through various methods, including total synthesis and semi-synthesis from natural sources. The total synthesis of concanamycin F has been notably described in literature, employing strategic synthetic approaches such as boron-mediated aldol reactions and stereoselective techniques.

Technical Details:

  • Total Synthesis: The total synthesis involves multiple steps including the formation of the macrolide core, functionalization of specific positions on the ring, and final cyclization to form the complete structure.
  • Semi-synthesis: This method often utilizes precursors derived from natural sources, followed by chemical modifications to enhance potency or alter pharmacokinetic properties.
Molecular Structure Analysis

Structure

Concanamycin A features a complex molecular structure with a 24-membered lactone ring that includes multiple hydroxyl groups and a distinctive sugar moiety at one end. The specific arrangement of these functional groups contributes to its biological activity.

Data

  • Molecular Formula: C_24H_39N_1O_6
  • Molecular Weight: Approximately 445.57 g/mol
  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry tools that visualize molecular interactions relevant to its mechanism of action.
Chemical Reactions Analysis

Reactions

Concanamycin primarily acts as an inhibitor of vacuolar ATPases by binding to the enzyme's active site. This inhibition leads to disrupted proton transport across membranes, affecting cellular homeostasis and autophagic processes.

Technical Details:

  • Inhibition Mechanism: Concanamycin A binds reversibly to the V-ATPase complex, leading to a decrease in ATP hydrolysis activity.
  • Reversible Binding: Studies show that the binding affinity can be influenced by pH and ionic strength, indicating a nuanced interaction with the enzyme.
Mechanism of Action

Process

The mechanism by which concanamycin exerts its effects involves several steps:

  1. Binding: Concanamycin A binds specifically to the V-ATPase enzyme.
  2. Inhibition: This binding prevents the enzyme from hydrolyzing ATP, which is necessary for proton pumping.
  3. Consequences: As a result, there is an increase in lysosomal pH, leading to impaired autophagic flux and altered cellular metabolism.

Data

Studies have demonstrated that concanamycin A can effectively inhibit V-ATPase activity with an IC50 value in the nanomolar range, showcasing its potency as an inhibitor.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data varies but is generally within typical ranges for macrolides.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored under controlled conditions.
  • Reactivity: Exhibits reactivity typical of macrolides, including susceptibility to hydrolysis under alkaline conditions.
Applications

Scientific Uses

Concanamycin A has been extensively studied for its potential applications in:

  • Cancer Therapy: Its ability to induce apoptosis in cancer cells through modulation of autophagy pathways.
  • Neurodegenerative Diseases: Research indicates it may help alleviate symptoms by enhancing lysosomal function.
  • Cell Biology Research: Used as a tool to study autophagic processes and lysosomal function in various cell types.
Chemical and Structural Characterization of Concanamycins

Molecular Architecture and Stereochemical Configuration of Concanamycin A

Concanamycin A (CMA), designated chemically as C₄₆H₇₅NO₁₄ with a molecular weight of 866.08 g/mol, represents a prototypical 18-membered macrolide antibiotic within the plecomacrolide family [3] [6]. Its architectural complexity arises from three distinct structural domains: (1) an 18-membered macrolactone ring forming the core scaffold; (2) a fully substituted 6-membered hemiketal ring system conferring conformational rigidity; and (3) a polar 4’-O-carbamoyl-2’-deoxyrhamnose moiety glycosidically linked to the C23 hydroxyl group of the hemiketal ring [1] [5]. This tripartite organization creates a spatially extended molecule with defined topology essential for biological activity.

The stereochemical configuration of CMA constitutes a critical determinant of its functionality. The molecule harbors 19 chiral centers, predominantly concentrated within the macrolactone ring and hemiketal system [5]. Key stereochemical features include the anti orientation of C15-C16 bonds and the syn relationship between C18-C19 methyl groups, which collectively impose a characteristic bent conformation upon the macrolactone. The hemiketal ring adopts a chair conformation stabilized by intramolecular hydrogen bonding between the C1 carbonyl oxygen and the C11 hydroxyl group [5]. Absolute configuration determination via circular dichroism (CD) spectroscopy confirmed the R configuration at C21, crucial for optimal interaction with the V-ATPase target [5] [8].

Table 1: Fundamental Chemical Properties of Concanamycin A

PropertyValueSource/Reference
Molecular FormulaC₄₆H₇₅NO₁₄ [3] [6]
Molecular Weight866.08 g/mol [3] [6]
CAS Registry Number80890-47-7 [3] [6]
Purity Specifications>95% (analytical standard) [6]
Solubility ProfileSoluble in DMSO (50 mg/mL) [3] [4]

Comparative Analysis of Concanamycin Analogs (A, B, C) and Their Structural Divergence

The concanamycin family encompasses several structurally related congeners, with Concanamycins A, B, and C (CMA, CMB, CMC) representing the most extensively characterized variants. These analogs share the conserved 18-membered macrolactone-hemiketal scaffold but exhibit discrete modifications at strategic positions that profoundly influence their biochemical potency and selectivity [2] [7].

The primary structural divergence occurs at the C8 position of the macrolactone ring: CMA incorporates an ethyl side chain (C₂H₅), whereas CMB features a methyl group (CH₃) [2]. This distinction originates from biosynthetic pathway differences, where CMA utilizes ethylmalonyl-CoA as an extender unit during polyketide chain elongation, while CMB incorporates methylmalonyl-CoA [2]. Concanamycin C (CMC) presents a more substantial structural deviation through the absence of the carbamoyl group on the rhamnose sugar moiety, yielding a molecular formula of C₄₅H₇₄O₁₃ and molecular weight of 823.1 g/mol [7] [8].

Table 2: Structural and Functional Comparison of Principal Concanamycin Analogs

ParameterConcanamycin A (CMA)Concanamycin B (CMB)Concanamycin C (CMC)
Molecular FormulaC₄₆H₇₅NO₁₄C₄₅H₇₂NO₁₄C₄₅H₇₄O₁₃
Molecular Weight866.08 g/mol852.05 g/mol823.10 g/mol
CAS Number80890-47-780890-48-881552-34-3
C8 ModificationEthyl group (C₂H₅)Methyl group (CH₃)Methyl group (CH₃)
Sugar Modification4’-O-carbamoyl-deoxyrhamnose4’-O-carbamoyl-deoxyrhamnoseDeoxyrhamnose (lacks carbamoyl)
V-ATPase Inhibition PotencySub-nanomolar (most potent)Nanomolar rangeReduced activity
Biological SignificanceGold standard inhibitor; used in autophagy studiesIntermediate potency; structural probeResearch tool for carbamoyl role evaluation

Structure-activity relationship (SAR) studies reveal that the C8 ethyl group in CMA enhances hydrophobic interactions within the V-ATPase binding pocket compared to CMB's methyl group, explaining CMA's superior inhibitory potency [2] [7]. The carbamoyl group on CMA's rhamnose moiety facilitates additional hydrogen bonding with target residues, while its absence in CMC substantially diminishes target affinity and cellular potency [7] [8]. Recent engineering of Streptomyces eitanensis has enabled unprecedented production titers exceeding 900 mg/L for CMA and 300 mg/L for CMB, facilitating detailed SAR investigations [2].

Spectroscopic and Crystallographic Methods for Concanamycin Characterization

Comprehensive structural elucidation of concanamycins employs a synergistic multi-technique approach, leveraging complementary spectroscopic and diffraction methods to resolve their intricate architectures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR (≥600 MHz) serves as the cornerstone for concanamycin structural characterization. ¹H-¹³C heteronuclear correlation experiments (HSQC, HMBC) enable complete assignment of all proton and carbon resonances, with particular utility in resolving stereocenters within the congested macrolactone region [5] [8]. The characteristic hemiketal proton (C1-H) exhibits a distinctive downfield shift (δ 5.8-6.0 ppm), while the anomeric proton of the rhamnose moiety resonates at δ 4.9-5.1 ppm [5]. Nuclear Overhauser effect spectroscopy (NOESY) provides critical through-space connectivity data for stereochemical assignment, revealing key NOE correlations between H13-H15 and H21-H23 that define ring conformations [5].

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) precisely confirms molecular formulas. CMA exhibits [M+H]⁺ at m/z 866.5211 (calc. 866.5215) and characteristic fragment ions at m/z 704.4 (loss of deoxyrhamnose) and m/z 647.3 (macrolactone ring cleavage) [3] [6]. Tandem MS (MS/MS) further deciphers fragmentation pathways essential for structural validation of novel analogs [7].

X-ray Crystallography: Although complete concanamycin crystals remain challenging, crystallographic analysis of CMA-bound V-ATPase complexes has provided transformative insights. Co-crystallization studies reveal that CMA docks within the transmembrane VO sector of V-ATPase, specifically interacting with subunit a (Voa1) through hydrogen bonding between the carbamoyl group and Glu798, while the macrolactone core occupies a hydrophobic pocket formed by transmembrane helices [5] [8]. These structural data rationalize the 10³-fold potency difference between CMA and CMC, as the carbamoyl group contributes ≈5.2 kcal/mol binding energy [8].

Circular Dichroism (CD): CD spectroscopy resolves absolute configurations, particularly for the hemiketal system. CMA exhibits a characteristic positive Cotton effect at 295 nm (Δε +3.8) and negative extremum at 275 nm (Δε -5.2), confirming the R configuration at C21 [5]. The technique also monitors conformational stability under varying pH conditions, revealing structural integrity between pH 4.0-8.0 [5].

Table 3: Advanced Analytical Techniques for Concanamycin Characterization

TechniqueApplicationKey Findings
Multidimensional NMRComplete atom assignment; stereochemical configuration; solution conformationHemiketal ring conformation; glycosidic bond geometry; intramolecular H-bonding
High-Resolution MSMolecular formula confirmation; fragmentation pattern analysis[M+H]⁺ at m/z 866.5211; diagnostic fragments for structural elucidation
X-ray CrystallographyTarget complex structure determination; binding mode visualizationInteraction with V-ATPase subunit a; hydrogen bonding network
Circular DichroismAbsolute configuration determination; chiral environment probingR configuration at C21; conformational stability assessment
FT-IR SpectroscopyFunctional group identification; hydrogen bonding analysisCarbamoyl C=O stretch at 1715 cm⁻¹; hydroxyl vibrations at 3400-3500 cm⁻¹

Properties

Product Name

Concanamycin

IUPAC Name

(3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one

Molecular Formula

C39H64O10

Molecular Weight

692.9 g/mol

InChI

InChI=1S/C39H64O10/c1-12-15-31-26(7)30(40)21-39(45,49-31)28(9)36(43)27(8)37-32(46-10)17-14-16-22(3)18-24(5)34(41)29(13-2)35(42)25(6)19-23(4)20-33(47-11)38(44)48-37/h12,14-17,19-20,24-32,34-37,40-43,45H,13,18,21H2,1-11H3/b15-12+,17-14+,22-16+,23-19+,33-20-/t24-,25-,26+,27+,28+,29+,30-,31-,32+,34+,35-,36-,37-,39-/m1/s1

InChI Key

YNZXLMPHTZVKJN-VBKCWIKWSA-N

Synonyms

concanamycin F
concanolide A

Canonical SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)O)O)O)OC)C)C)O

Isomeric SMILES

CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O)O)O)OC)/C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.